molecular formula C12H16O4S2 B12653622 Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester CAS No. 59937-37-0

Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester

Cat. No.: B12653622
CAS No.: 59937-37-0
M. Wt: 288.4 g/mol
InChI Key: LZEPOSVXLKRMIQ-UHFFFAOYSA-N
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Description

Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester is an organic compound with the molecular formula C10H14O4S2 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 1,3-dithiol-2-ylidene group, and the carboxyl groups are esterified with propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester typically involves the reaction of malonic acid derivatives with 1,3-dithiol-2-ylidene intermediates

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the esterification of malonic acid with propanol, followed by purification and introduction of the 1,3-dithiol-2-ylidene group under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiol group to thiol or disulfide groups.

    Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted esters, depending on the reaction conditions and reagents used.

Scientific Research Applications

Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester involves its interaction with molecular targets through its dithiol and ester groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, 1,3-dithiol-2-ylidene-, dimethyl ester
  • Propanedioic acid, 1,3-dithiol-2-ylidene-, diethyl ester
  • Propanedioic acid, 1,3-dithiol-2-ylidene-, bis(1-methylethyl) ester

Uniqueness

Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester is unique due to its specific ester groups, which can influence its reactivity and solubility compared to its dimethyl, diethyl, and bis(1-methylethyl) counterparts

Properties

CAS No.

59937-37-0

Molecular Formula

C12H16O4S2

Molecular Weight

288.4 g/mol

IUPAC Name

dipropyl 2-(1,3-dithiol-2-ylidene)propanedioate

InChI

InChI=1S/C12H16O4S2/c1-3-5-15-10(13)9(11(14)16-6-4-2)12-17-7-8-18-12/h7-8H,3-6H2,1-2H3

InChI Key

LZEPOSVXLKRMIQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=C1SC=CS1)C(=O)OCCC

Origin of Product

United States

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